3-Descarboxy-3-sulfocaetyl Olsalazine is a compound related to Olsalazine, an anti-inflammatory medication primarily used in the treatment of ulcerative colitis. Olsalazine itself is a prodrug that is converted in the colon into mesalamine (5-aminosalicylic acid), which exerts its therapeutic effects by inhibiting inflammatory processes. The compound 3-Descarboxy-3-sulfocaetyl Olsalazine is derived from modifications to the Olsalazine structure, potentially enhancing its pharmacological properties or altering its metabolic pathways.
The primary source of information on 3-Descarboxy-3-sulfocaetyl Olsalazine comes from pharmacological databases and scientific literature that discuss the synthesis, classification, and applications of related compounds. Notably, DrugBank and PubMed provide extensive details about Olsalazine's mechanisms and effects, which are relevant for understanding its derivatives.
3-Descarboxy-3-sulfocaetyl Olsalazine falls under the classification of anti-inflammatory agents, specifically within the category of aminosalicylates. These compounds are characterized by their ability to reduce inflammation in the gastrointestinal tract, particularly in conditions like ulcerative colitis.
The synthesis of 3-Descarboxy-3-sulfocaetyl Olsalazine typically involves chemical modifications to the parent compound, Olsalazine. A common approach includes:
The synthesis may involve multi-step reactions where intermediates are carefully isolated and purified. For example, a one-pot reaction method has been reported for synthesizing olsalazine analogs, which can be adapted for creating derivatives like 3-Descarboxy-3-sulfocaetyl Olsalazine .
The molecular structure of 3-Descarboxy-3-sulfocaetyl Olsalazine is characterized by its aromatic rings and functional groups typical of salicylate derivatives. The compound likely retains the azo linkage present in Olsalazine, which is crucial for its conversion into mesalamine.
Key structural data includes:
The primary chemical reaction involving 3-Descarboxy-3-sulfocaetyl Olsalazine is its bioconversion in the colon into mesalamine. This reaction is facilitated by colonic bacteria that cleave the azo bond:
The efficiency of this conversion can be influenced by factors such as gut microbiota composition and transit time through the gastrointestinal tract.
The mechanism of action for 3-Descarboxy-3-sulfocaetyl Olsalazine likely mirrors that of Olsalazine. Upon reaching the colon, it is metabolized to release mesalamine, which acts topically on the colonic mucosa:
Studies suggest that mesalamine's therapeutic effects are primarily due to its action on mucosal inflammation rather than systemic absorption .
3-Descarboxy-3-sulfocaetyl Olsalazine is expected to be a crystalline solid with:
Key chemical properties include:
The primary application of 3-Descarboxy-3-sulfocaetyl Olsalazine lies in its potential use as an anti-inflammatory agent in treating gastrointestinal disorders such as ulcerative colitis. Its ability to deliver high concentrations of mesalamine directly to inflamed tissues makes it a candidate for further clinical investigation.
Research continues into optimizing its formulation for improved efficacy and patient compliance, particularly for those who may not tolerate other treatments like sulfasalazine .
CAS No.: 20303-60-0
CAS No.: 3663-42-1
CAS No.: 42794-72-9
CAS No.:
CAS No.: 15574-69-3
CAS No.: 1152-76-7